molecular formula C16H15ClO3 B1451301 4-(Benzyloxy)-3-ethoxybenzoyl chloride CAS No. 1160259-98-2

4-(Benzyloxy)-3-ethoxybenzoyl chloride

Cat. No. B1451301
M. Wt: 290.74 g/mol
InChI Key: CXLYQAHEEZHWFU-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)benzyl chloride” is a type of organic compound that contains a benzene ring . It acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage . This was determined while studying the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with other aromatic compounds . For example, the commercially available 4-benzyloxy-3-chloronitrobenzene is reduced conveniently using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues .


Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)benzyl chloride” would likely include a benzene ring with a benzyloxy (benzyl and oxygen) group and a chloride atom attached .


Chemical Reactions Analysis

Benzylic compounds, such as “4-(Benzyloxy)benzyl chloride”, are known to be reactive due to the adjacent aromatic ring . They are susceptible to various chemical reactions, including oxidation and reduction .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Day et al. (1991) involved the synthesis of 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs), where 4-(benzyloxy)phenyl Grignard reagents were used. These compounds showed potential as pure antiestrogens, with some variants, including those with a benzyloxy central ring side chain, displaying significant activity in antiuterotrophic assays and against estrogen-dependent human breast tumor cell lines (Day et al., 1991).

Chemical Synthesis Methods

Li De-jiang (2003) discussed the synthesis of benzyl 4-hydroxybenzoate, involving benzyl chloride in the presence of triethylamine and water. This method was highlighted for its simplicity and economic benefits, showcasing an example of the application of benzyl chloride in synthesizing related compounds (Li De-jiang, 2003).

Derivatization for Analytical Methods

Tsuruta and Kohashi (1987) described the use of 4-(2-phthalimidyl)benzoyl chloride and related compounds as fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups. This has implications for enhancing the detectability of these compounds in thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).

Anticancer and Antiangiogenic Properties

Research by Priya et al. (2007) focused on 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine, a compound containing a benzoylamino group, for its antiangiogenic effect. The compound demonstrated a significant impact on VEGF secretion inhibition and blood vessel formation, indicating its potential in cancer treatment (Priya et al., 2007).

Polymer Synthesis

Kricheldorf et al. (1982, 1999) reported on the synthesis of poly(3-hydroxybenzoate) and hyperbranched polyesters using benzoyl chloride derivatives. These studies contribute to our understanding of the use of such compounds in creating new polymer materials with varying properties like solubility and glass-transition temperatures (Kricheldorf et al., 1982) (Kricheldorf et al., 1999).

properties

IUPAC Name

3-ethoxy-4-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLYQAHEEZHWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-ethoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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